![molecular formula C11H16ClN3O2 B2612053 2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one CAS No. 2411235-05-5](/img/structure/B2612053.png)
2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one is a synthetic organic compound that features a unique combination of a pyrazole ring and an oxazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the construction of the oxazepane ring. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Construction of the Oxazepane Ring: This step often involves the reaction of an amino alcohol with an epoxide or a halohydrin under basic conditions to form the oxazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could yield a ketone or carboxylic acid derivative.
科学的研究の応用
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique ring structures can be exploited in the design of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用機序
The mechanism of action of 2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- 2-chloro-6-(1H-pyrazol-1-yl)pyrazine
- 1-(1H-pyrazol-1-yl)-2-chloropropane
- 4-chloro-1,4-oxazepane
Uniqueness
2-chloro-1-[6-(1H-pyrazol-1-yl)-1,4-oxazepan-4-yl]propan-1-one is unique due to the combination of the pyrazole and oxazepane rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
特性
IUPAC Name |
2-chloro-1-(6-pyrazol-1-yl-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-9(12)11(16)14-5-6-17-8-10(7-14)15-4-2-3-13-15/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKJYKYLJQPTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC(C1)N2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
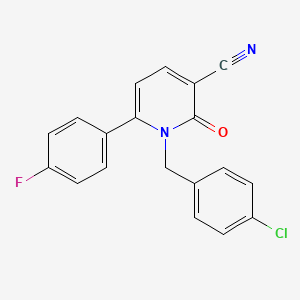
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2611975.png)
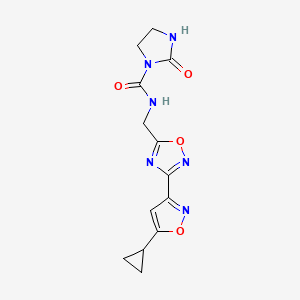
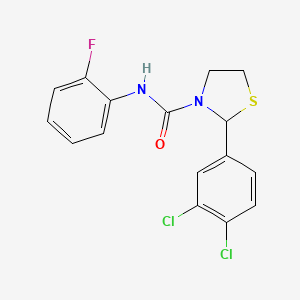
![1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2611978.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2611979.png)
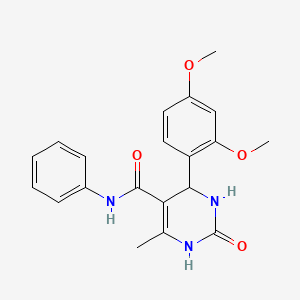
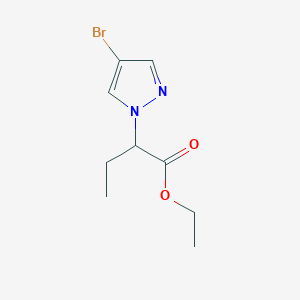
![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)
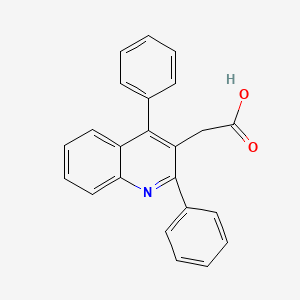
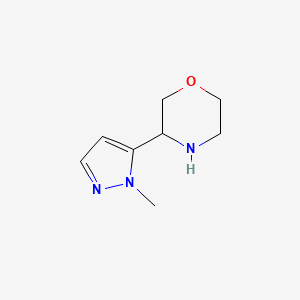
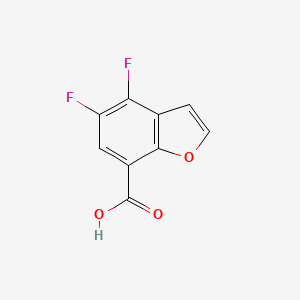
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)
![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)
